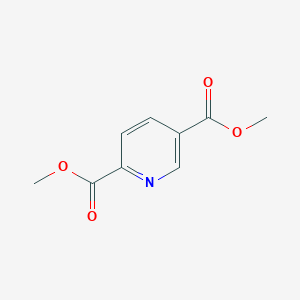
Metabolito de prasugrel
Descripción general
Descripción
R-138727 is a metabolite of the antiplatelet drug prasugrel. It belongs to the family of phenylmethylamines, which are compounds containing a phenylmethylamine moiety. This metabolite plays a crucial role in the inhibition of platelet aggregation, making it significant in the prevention of thrombotic cardiovascular events .
Aplicaciones Científicas De Investigación
R-138727 has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism of thienopyridines.
Biology: Investigated for its role in platelet aggregation and cardiovascular health.
Medicine: Used in the development of antiplatelet therapies for the prevention of thrombotic events.
Industry: Employed in the production of prasugrel and related compounds
Mecanismo De Acción
R-138727 exerts its effects by antagonizing the P2Y12 receptor, an adenosine diphosphate receptor expressed on platelets. This inhibition prevents the activation of the receptor by adenosine diphosphate, thereby inhibiting platelet aggregation and reducing the risk of blood clot formation .
Safety and Hazards
Prasugrel has demonstrated a greater platelet inhibition and a decreased incidence of ischemic events compared with clopidogrel, but with an increased incidence of bleeding events . Certain populations with acute coronary syndrome (ACS) may be at higher risk for major bleeding episodes leading to fatal events when using prasugrel with other antithrombotic agents and antiplatelet agents .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The prasugrel metabolite, R-138727, is formed through the enzymatic transformation of prasugrel in the liver. This active metabolite binds irreversibly to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-induced platelet aggregation . The prasugrel metabolite interacts with various enzymes and proteins, including cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6, and to a lesser extent CYP2C9 and CYP2C19) during its formation . The interaction with the P2Y12 receptor is crucial for its antiplatelet activity, as it prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Cellular Effects
The prasugrel metabolite exerts significant effects on platelets by inhibiting their aggregation. This inhibition is achieved through the irreversible binding of the prasugrel metabolite to the P2Y12 receptor on the platelet surface . This binding prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. Additionally, the prasugrel metabolite influences cell signaling pathways by inhibiting adenosine diphosphate-mediated signaling, which is crucial for platelet activation and aggregation . The prasugrel metabolite does not significantly affect other cell types or cellular processes, as its primary target is the platelet P2Y12 receptor .
Molecular Mechanism
The molecular mechanism of action of the prasugrel metabolite involves its irreversible binding to the P2Y12 receptor on platelets . This binding prevents the interaction of adenosine diphosphate with its receptor, thereby inhibiting the activation of the glycoprotein GPIIb/IIIa complex . The prasugrel metabolite’s binding to the P2Y12 receptor is facilitated by the formation of a covalent bond with cysteine residues on the receptor . This covalent binding ensures the irreversible inhibition of the receptor, leading to prolonged antiplatelet effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the prasugrel metabolite are observed to be stable over time. The prasugrel metabolite has a half-life of approximately 3.7 hours and is primarily excreted through the urine (70%) and feces (25%) . The stability of the prasugrel metabolite ensures its prolonged antiplatelet effects, which are maintained over the duration of treatment . Long-term studies have shown that the prasugrel metabolite maintains its efficacy in inhibiting platelet aggregation without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of the prasugrel metabolite vary with different dosages. Higher doses of prasugrel result in increased exposure to the active metabolite, leading to greater inhibition of platelet aggregation . At very high doses, the prasugrel metabolite may cause adverse effects such as bleeding . Studies have shown that a loading dose of 60 mg followed by a maintenance dose of 10 mg daily is effective in achieving optimal antiplatelet effects while minimizing the risk of adverse effects .
Metabolic Pathways
The metabolic pathways of prasugrel involve its conversion to the active metabolite, R-138727, through a two-step process . The first step is the hydrolysis of prasugrel to a thiolactone intermediate by human carboxylesterase 2 . The second step involves the oxidation of the thiolactone intermediate to the active metabolite by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) . This metabolic pathway ensures the efficient conversion of prasugrel to its active form, which is essential for its antiplatelet activity .
Transport and Distribution
The prasugrel metabolite is rapidly absorbed and distributed within the body following oral administration . It is hydrolyzed in the intestine to the thiolactone intermediate, which is then transported to the liver for further metabolism . The active metabolite is distributed primarily to the platelets, where it exerts its antiplatelet effects by binding to the P2Y12 receptor . The prasugrel metabolite is not detected in plasma following oral administration, indicating its rapid conversion and distribution to target sites .
Subcellular Localization
The subcellular localization of the prasugrel metabolite is primarily within the platelets, where it binds to the P2Y12 receptor on the platelet surface . This localization is crucial for its antiplatelet activity, as the P2Y12 receptor is a key mediator of platelet aggregation . The prasugrel metabolite does not significantly localize to other cellular compartments or organelles, as its primary target is the platelet P2Y12 receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
R-138727 is synthesized through a series of chemical reactions starting from prasugrel. The process involves the hydrolysis of prasugrel to form a thiolactone intermediate, which is then metabolized to R-138727. This conversion is catalyzed by several cytochrome P450 enzymes, including CYP3A and CYP2B6 .
Industrial Production Methods
The industrial production of R-138727 involves the use of carboxyesterases to hydrolyze prasugrel into its active metabolite. This process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
R-138727 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of the thiol group.
Substitution: Reactions involving the substitution of functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions include various stereoisomers of R-138727, with the (R, S)- and (R, R)-isomers being the most potent .
Comparación Con Compuestos Similares
Similar Compounds
Clopidogrel: Another thienopyridine antiplatelet drug.
Ticlopidine: An older antiplatelet agent with a similar mechanism of action.
Uniqueness
R-138727 is unique due to its potent and irreversible inhibition of the P2Y12 receptor, which distinguishes it from other similar compounds. Its high efficacy and specificity make it a valuable compound in antiplatelet therapy .
Propiedades
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQVNSJSJHFPS-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439427 | |
| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204204-73-9, 239466-74-1 | |
| Record name | (2Z)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204204-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R-138727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204204739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)
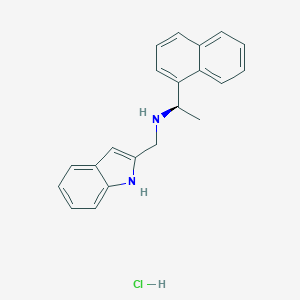


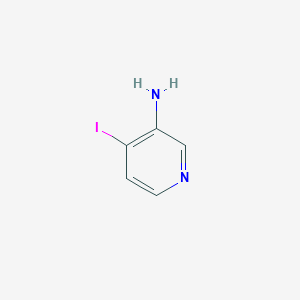
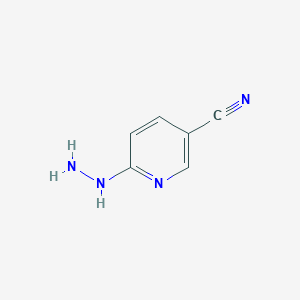
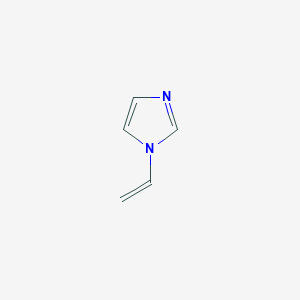
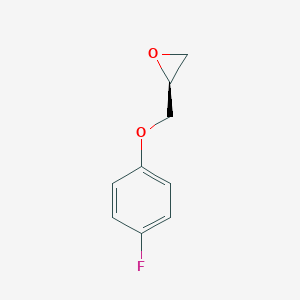


![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)


